Dimethyl methanedisulfonate

Descripción general

Descripción

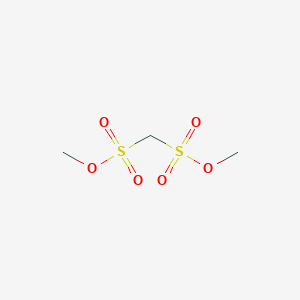

Dimethyl methanedisulfonate is an organic compound with the molecular formula C₃H₈O₆S₂. It is known for its role as an electrolyte additive in lithium-ion batteries, where it enhances the performance and stability of the batteries, especially under high-temperature conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl methanedisulfonate can be synthesized using methylene disulfonyl chloride and dichloromethane as raw materials. The reaction involves the use of potassium carbonate as an oxygen donor and 4-dimethylaminopyridine as a catalyst. The reaction is carried out at temperatures ranging from 0 to 50°C for 12 to 36 hours, followed by recrystallization to obtain the final product .

Industrial Production Methods: In industrial settings, methylene bis(chlorosulfonate) is reacted with dichloromethane and sulfur trioxide to produce this compound. This method is preferred due to its high yield and purity, as well as the recyclability of the pyridyl-containing resin used in the process .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) under mild conditions.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMSO can yield sulfoxides and sulfones .

Aplicaciones Científicas De Investigación

Dimethyl methanedisulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an electrolyte additive in lithium-ion batteries to improve their performance and stability.

Biology: It serves as a reagent in various biochemical assays and experiments.

Medicine: Its derivatives are explored for potential therapeutic applications.

Industry: It is utilized in the production of high-performance batteries and other electronic devices.

Mecanismo De Acción

The mechanism by which dimethyl methanedisulfonate exerts its effects involves its interaction with the electrolyte components in lithium-ion batteries. It forms a stable solid electrolyte interphase (SEI) on the anode surface, which prevents the decomposition of the electrolyte and enhances the battery’s cycle life . The molecular targets include the electrolyte solvents and lithium salts, and the pathways involved are primarily electrochemical in nature.

Comparación Con Compuestos Similares

Dimethyl sulfoxide (DMSO): Used as a solvent and reagent in various chemical reactions.

Dimethyl sulfate: An alkylating agent used in organic synthesis.

Methylene methanedisulfonate: Another electrolyte additive with similar properties.

Uniqueness: Dimethyl methanedisulfonate is unique due to its specific role in enhancing the performance of lithium-ion batteries, particularly under high-temperature conditions. Its ability to form a stable SEI distinguishes it from other similar compounds .

Actividad Biológica

Dimethyl methanedisulfonate (DMMS) is a chemical compound that has garnered attention for its various biological activities, particularly in the fields of genetics, pharmacology, and environmental science. This article aims to provide a comprehensive overview of the biological activity of DMMS, including its mechanisms of action, effects on cellular processes, and relevant case studies.

DMMS is a sulfonate ester with the chemical formula CHOS. It is primarily used as a reagent in biochemical assays and has applications in genetic research due to its ability to induce mutations. The mechanism by which DMMS exerts its biological effects involves the formation of DNA adducts, leading to genotoxicity and potential carcinogenic effects.

Key Mechanisms:

- DNA Alkylation : DMMS acts as an alkylating agent, modifying DNA structures and potentially leading to mutations.

- Cell Cycle Disruption : It can interfere with normal cell cycle progression, particularly affecting the G2/M checkpoint.

- Apoptosis Induction : Exposure to DMMS has been linked to increased apoptotic activity in various cell lines.

Genotoxicity

DMMS is recognized for its genotoxic properties. Studies have demonstrated that it can induce mutations in bacterial and mammalian cells. For instance, a study using the Ames test indicated that DMMS significantly increased mutation rates in Salmonella typhimurium strains .

Cytotoxicity

The cytotoxic effects of DMMS have been observed in various cell types. Research indicates that exposure to DMMS leads to reduced cell viability and increased cell death rates in cultured human lymphocytes .

Study 1: Genotoxic Effects in Mammalian Cells

A study investigated the genotoxic effects of DMMS on Chinese hamster ovary (CHO) cells. Results showed that treatment with DMMS resulted in a dose-dependent increase in chromosomal aberrations and micronuclei formation, indicating significant genotoxic potential .

| Concentration (µM) | Chromosomal Aberrations (%) | Micronuclei Formation (%) |

|---|---|---|

| 0 | 2 | 1 |

| 10 | 15 | 5 |

| 50 | 30 | 12 |

| 100 | 45 | 20 |

Study 2: Effects on Immune Function

Another study examined the impact of DMMS on immune function markers in mice. The findings suggested that DMMS exposure led to alterations in lymphocyte populations and cytokine production, highlighting its potential immunomodulatory effects .

Pharmacological Applications

Despite its toxicological profile, DMMS has potential applications in pharmacology. It has been studied for its ability to enhance drug delivery systems due to its solvent properties and ability to penetrate biological membranes.

Environmental Impact

DMMS is also relevant in environmental science as it can affect microbial communities in soil and water systems. Its application as a reagent may lead to unintended ecological consequences, particularly concerning microbial diversity and function .

Propiedades

IUPAC Name |

dimethyl methanedisulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c1-8-10(4,5)3-11(6,7)9-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMWHKJXUBZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176551 | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22063-28-1 | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022063281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.